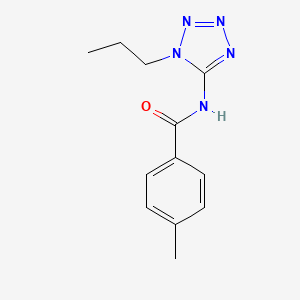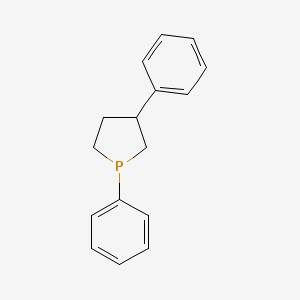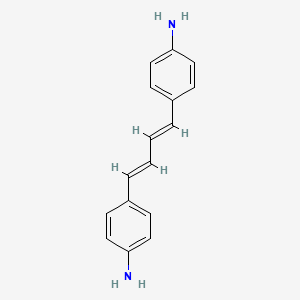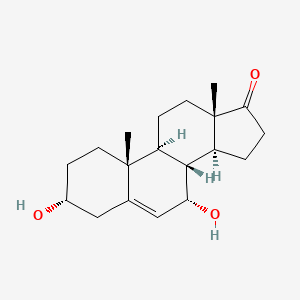![molecular formula C13H15NO4 B12574921 Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate CAS No. 192434-54-1](/img/structure/B12574921.png)
Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a cyano group, a hydroxy group, and an ethoxy group attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate typically involves multi-step organic reactions. One common method includes the esterification of 5-[cyano(hydroxy)methyl]-2-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of Ethyl 5-[cyano(carbonyl)methyl]-2-ethoxybenzoate.
Reduction: Formation of Ethyl 5-[amino(hydroxy)methyl]-2-ethoxybenzoate.
Substitution: Formation of Ethyl 5-[cyano(hydroxy)methyl]-2-alkoxybenzoate with different alkoxy groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxy group can modulate the compound’s lipophilicity, affecting its ability to cross cell membranes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate can be compared with other similar compounds such as:
Ethyl 5-[cyano(hydroxy)methyl]-2-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 5-[cyano(hydroxy)methyl]-2-propoxybenzoate: Similar structure but with a propoxy group instead of an ethoxy group.
Ethyl 5-[cyano(hydroxy)methyl]-2-butoxybenzoate: Similar structure but with a butoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
192434-54-1 |
|---|---|
Molekularformel |
C13H15NO4 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate |
InChI |
InChI=1S/C13H15NO4/c1-3-17-12-6-5-9(11(15)8-14)7-10(12)13(16)18-4-2/h5-7,11,15H,3-4H2,1-2H3 |
InChI-Schlüssel |
CPBAVXGJFHQKAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(C#N)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B12574846.png)







![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12574874.png)
![N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea](/img/structure/B12574875.png)
![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)
![2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12574897.png)
![Bicyclo[2.2.1]heptane-1,2-diamine](/img/structure/B12574905.png)
